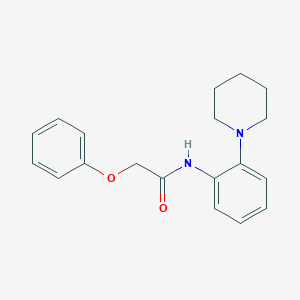![molecular formula C19H21BrN2O3 B244940 3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244940.png)
3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, tyrosinase, and cholinesterase. This compound has also been studied for its potential anticancer activity, particularly against breast cancer cells.
Mechanism of Action
The exact mechanism of action of 3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of the target enzyme and preventing its normal function. This compound may also induce cell death in cancer cells by triggering apoptotic pathways.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals. This compound has also been shown to exhibit anti-inflammatory activity, which may be beneficial for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments is its potent inhibitory activity against several enzymes. This compound may be useful for studying the function of these enzymes and their role in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another potential direction is the study of this compound's potential anticancer activity, particularly in combination with other chemotherapeutic agents. Additionally, the potential use of this compound in the treatment of inflammatory diseases warrants further investigation.
Synthesis Methods
The synthesis of 3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 3-bromo-4-ethoxyaniline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
properties
Molecular Formula |
C19H21BrN2O3 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-4-25-17-9-8-13(10-16(17)20)19(24)22-15-7-5-6-14(11-15)21-18(23)12(2)3/h5-12H,4H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
KANBSJHUWQIUEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B244857.png)
![5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B244858.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)
![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)









![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)